Ethyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate
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Overview
Description
Chloromethyl ethyl ether is a compound that has a similar structure . It’s a colorless liquid and is used as an alkylating agent . In organic synthesis, it is used for introducing the methoxymethyl ether (MOM) protecting group .
Synthesis Analysis
While specific synthesis methods for “Ethyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate” are not available, chloromethyl ethyl ether can be prepared by the gas-phase photochemical reaction of toluene with chlorine .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. Chloromethyl ethyl ether, for example, has the molecular formula C2H5OCH2Cl .Physical and Chemical Properties Analysis
Chloromethyl ethyl ether has a boiling point of 80°C, a flash point of 7°C, and a specific gravity of 1.02 . It is also highly flammable and causes serious eye irritation .Scientific Research Applications
Lateral Lithiation and Synthesis Techniques
One of the primary applications of ethyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate derivatives involves their role in lateral lithiation. For instance, Zhou and Natale (1998) demonstrated that lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate occurs cleanly at the C-5 methyl group, facilitated by a directing group. This process allows for the selective transformation of the derivatives into homologated methyl esters, showcasing a modified Willgerodt-Kindler reaction as a pivotal synthesis technique (Zhou & Natale, 1998). Furthermore, Burkhart et al. (2001) improved this procedure, achieving good to excellent yields of lithiated compounds, which underscores the utility of this chemical strategy in synthesizing 5-functionalized 3-isoxazolyl carboxylic acid derivatives (Burkhart et al., 2001).
Building Blocks in Medicinal Chemistry
Another significant application is the development of versatile building blocks for medicinal chemistry. Jakopin (2018) outlined a straightforward route for preparing derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate. These derivatives serve as bifunctional building blocks, capable of being integrated into biologically relevant molecules, thus expanding the toolkit available for drug design and synthesis (Jakopin, 2018).
Synthesis of Isoxazole Derivatives
Research has also focused on synthesizing isoxazole derivatives for biomimetic applications. Moorthie et al. (2007) developed an efficient synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, proposing it as a starting material for a convergent, biomimetic synthesis of α-cyclopiazonic acid. This research highlights the adaptability of this compound derivatives in synthesizing complex organic molecules (Moorthie et al., 2007).
Corrosion Inhibition
This compound derivatives have also found applications in materials science, such as corrosion inhibition. Dohare et al. (2017) demonstrated the effectiveness of certain derivatives as corrosion inhibitors for mild steel, providing insights into the development of new, more efficient inhibitors for industrial applications (Dohare et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-(chloromethyl)-5-methyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3/c1-3-12-8(11)7-6(4-9)5(2)13-10-7/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIDXFUCLVBTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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